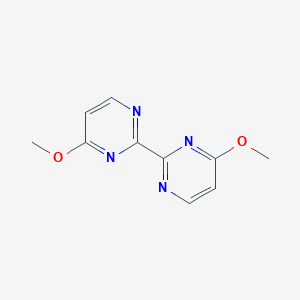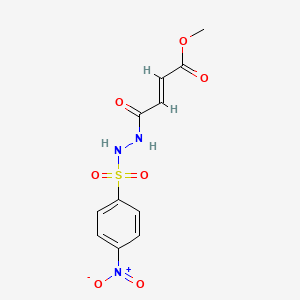
4,4'-Dimethoxy-2,2'-bipyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Dimethoxy-2,2’-bipyrimidine is an organic compound with the molecular formula C12H12N2O2 It is a derivative of bipyrimidine, characterized by the presence of two methoxy groups attached to the 4 and 4’ positions of the bipyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethoxy-2,2’-bipyrimidine typically involves the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added into a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to the product obtained from the addition reaction, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to the product obtained from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added into a container, stirred, and dissolved.
Industrial Production Methods
化学反応の分析
Types of Reactions
4,4’-Dimethoxy-2,2’-bipyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can produce a variety of substituted bipyrimidine derivatives.
科学的研究の応用
4,4’-Dimethoxy-2,2’-bipyrimidine has several scientific research applications, including:
Biology: The compound’s ability to form complexes with metals can be utilized in biological studies, particularly in understanding metal-protein interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and diagnostic agents.
Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes.
作用機序
The mechanism of action of 4,4’-Dimethoxy-2,2’-bipyrimidine involves its ability to act as a ligand, forming complexes with transition metals. These complexes can participate in various chemical reactions, including catalysis and electron transfer processes. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
類似化合物との比較
Similar Compounds
4,4’-Dimethoxy-2,2’-bipyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
4,4’-Dimethyl-2,2’-dipyridyl: Another related compound with methyl groups instead of methoxy groups.
Uniqueness
4,4’-Dimethoxy-2,2’-bipyrimidine is unique due to its specific substitution pattern and the presence of the bipyrimidine core. This gives it distinct chemical properties and reactivity compared to its analogs, making it valuable for specific applications in research and industry.
特性
| 126126-59-8 | |
分子式 |
C10H10N4O2 |
分子量 |
218.21 g/mol |
IUPAC名 |
4-methoxy-2-(4-methoxypyrimidin-2-yl)pyrimidine |
InChI |
InChI=1S/C10H10N4O2/c1-15-7-3-5-11-9(13-7)10-12-6-4-8(14-10)16-2/h3-6H,1-2H3 |
InChIキー |
UWNMELRNHXKIKH-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=NC=C1)C2=NC=CC(=N2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate](/img/structure/B14299907.png)
![2-(2H-[1,3]Dithiolo[4,5-c]furan-2-ylidene)-2H-[1,3]dithiolo[4,5-c]furan](/img/structure/B14299910.png)


![4-Methyl-6-[(E)-(1,3-thiazol-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14299921.png)
![4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate](/img/structure/B14299924.png)
![4'-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14299930.png)



